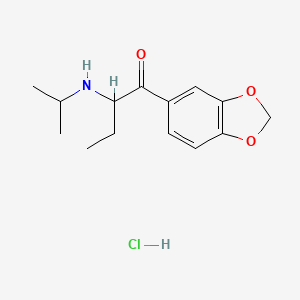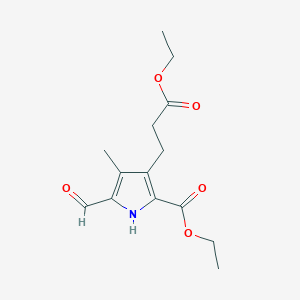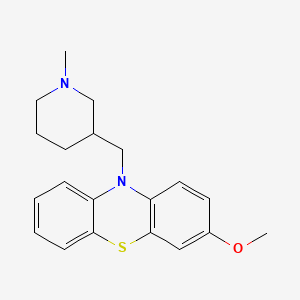
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is a complex organic compound with a unique structure that includes a cyclohexadiene ring substituted with hydroxyl groups and a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by selective hydroxylation and carboxylation. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the carboxylate moiety play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate .
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate .
Uniqueness
Potassium (5S,6R)-5,6-dihydroxy-4-pentylcyclohexa-1,3-dienecarboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate groups on the cyclohexadiene ring. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H17KO4 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
potassium;5,6-dihydroxy-4-pentylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O4.K/c1-2-3-4-5-8-6-7-9(12(15)16)11(14)10(8)13;/h6-7,10-11,13-14H,2-5H2,1H3,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
BBLPZPQHEWQLGM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)



![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)



![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)




![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)
